Potassium fumarate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

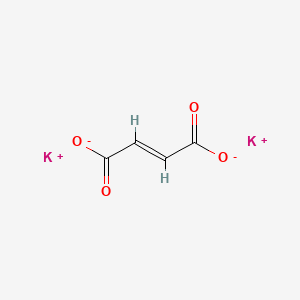

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7704-72-5 |

|---|---|

Molecular Formula |

C4H4KO4 |

Molecular Weight |

155.17 g/mol |

IUPAC Name |

dipotassium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

InChI Key |

BDQHHJHPAVHOJF-TYYBGVCCSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)O.[K] |

Canonical SMILES |

C(=CC(=O)O)C(=O)O.[K] |

physical_description |

White solid; [Research Organics MSDS] |

Pictograms |

Irritant |

Related CAS |

7704-72-5 4151-35-3 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Potassium Fumarate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium fumarate, systematically known as dipotassium (2E)-but-2-enedioate, is the dipotassium salt of fumaric acid.[1][2] It is a white crystalline powder with the chemical formula K₂C₄H₂O₄.[1][3] Recognized in the food industry by its E number, E366, it serves as an acidity regulator and a dietary supplement.[2][3] In pharmaceutical and research settings, its properties as a salt of a dicarboxylic acid make it a subject of interest for formulation development, as a buffering agent, and as a source of potassium ions.[1][3] This document provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, experimental methodologies, and process visualizations to support advanced research and development.

Chemical and Physical Properties

This compound is a stable compound under normal storage conditions.[3][4] It typically appears as an odorless, white crystalline solid.[1][3]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| IUPAC Name | Dipotassium (2E)-but-2-enedioate | [1][2] |

| Synonyms | Dithis compound, Fumaric acid potassium salt | [4][5] |

| CAS Number | 7704-72-5, 4151-35-3 | [1][3] |

| Chemical Formula | K₂C₄H₂O₄ | [2][3][6] |

| Molecular Weight | 192.253 g/mol | [1][2][3] |

| Appearance | White crystal or crystalline powder | [1][3][7] |

Table 1: General Chemical Identifiers for this compound.

| Property | Value | Conditions / Notes | Reference |

| Water Solubility | ~62.4 g (of anhydrous salt) / 100 mL | 21°C (for the dihydrate form) | [8] |

| 57.5 g/L (5.75 g / 100 mL) | Data source unspecified | [3] | |

| Decomposition Temp. | 250 - 300 °C (523 - 573 K) | Decomposes upon heating rather than melting cleanly. | [7] |

| Boiling Point | 355 °C | This value is often cited but likely corresponds to the precursor, fumaric acid. | [3][9][10] |

| pH of Solution | ~10 | Saturated solution of the dihydrate at 21°C. Described as mildly alkaline. | [1][8] |

| Density (Anhydrous) | 1.875 g/cm³ | At 298 K (25°C) | [7] |

| pKa (of Fumaric Acid) | pKa₁ = 3.03, pKa₂ = 4.38 | At 298 K (25°C). These values govern the salt's behavior in solution. | [7] |

Table 2: Key Physicochemical Properties of this compound.

Crystal Structure

This compound can exist in several crystalline forms, including anhydrous (K₂C₄H₂O₄) and hydrated salts, most notably the dihydrate (K₂C₄H₂O₄·2H₂O).[11] Additionally, acidic salts such as potassium hydrogen fumarate (KHC₄H₂O₄) and a complex "acid" salt (2KHC₄H₂O₄·H₂C₄H₂O₄) have been identified.[11][12] The crystal structure has been elucidated using Single Crystal X-ray Diffraction (SXRD).[11]

| Crystal Form | Crystal System | Space Group | Reference |

| Dithis compound Dihydrate | Monoclinic | P2₁/c | [11] |

| Potassium Hydrogen Fumarate | Triclinic | Pī | [12][13] |

| "Acid" Potassium Hydrogen Fumarate | Triclinic | P1 | [11][12] |

Table 3: Crystallographic Data for this compound and Related Salts.

Logical and Process Diagrams

Visual diagrams are provided below to illustrate key chemical and experimental processes related to this compound.

Dissociation Pathway of Fumaric Acid

The formation and pH-dependent behavior of this compound in aqueous solution are governed by the two-step dissociation of its parent acid, fumaric acid.

Caption: Dissociation of fumaric acid to form the fumarate dianion.

Experimental Workflow Diagrams

The following diagrams outline the standard laboratory protocols for determining key physicochemical properties.

Caption: Experimental workflow for determining solubility.

Caption: Workflow for melting point determination.

Caption: Simplified workflow for X-ray crystallography.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Aqueous Solubility (Saturation Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

-

Apparatus: Analytical balance, temperature-controlled orbital shaker or water bath, volumetric flasks, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), and an analytical instrument for quantification (e.g., HPLC, gravimetric analysis).

-

Procedure: a. Add an excess amount of solid this compound to a sealed vessel (e.g., a glass vial or flask) containing a precise volume of purified water. The presence of undissolved solid at the end of the experiment is essential. b. Place the vessel in a temperature-controlled shaker or bath set to the desired temperature (e.g., 21°C).[8] c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). d. After equilibration, cease agitation and allow the suspension to settle. e. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are included, the sample should be immediately filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed. f. Accurately dilute the clear, saturated solution with the solvent. g. Quantify the concentration of this compound in the diluted solution using a validated analytical method. For gravimetric analysis, a known volume of the supernatant is evaporated to dryness and the mass of the residue is measured. h. Calculate the original concentration in the saturated solution, expressing the result in units such as g/100 mL or mg/mL.

Determination of Decomposition Temperature (Capillary Method)

This protocol describes the standard pharmacopeial method for determining the melting or decomposition range of a solid.[14][15]

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath, a light source, and a viewing magnifier; glass capillary tubes (one end sealed).[16][17]

-

Procedure: a. Ensure the this compound sample is dry and finely powdered.[17][18] b. Load the sample by tapping the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end to a height of approximately 3 mm.[17][18] c. Place the loaded capillary into the heating block of the apparatus. d. For a preliminary run, heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate decomposition temperature.[14] e. Using a fresh sample, pre-heat the block to a temperature about 15-20°C below the approximate decomposition point.[17] f. Insert the capillary and begin heating at a slow, controlled rate (typically 1-2°C per minute).[18] g. Observe the sample closely. Record the temperature at which the first signs of decomposition (e.g., darkening, charring, gas evolution) are observed. This is the lower limit of the range. h. Continue heating at the same rate and record the temperature at which the sample is completely decomposed or liquefied. This is the upper limit of the range. i. The result is reported as the temperature range of decomposition.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the dissociation constants of acids and bases.

-

Apparatus: A calibrated pH meter with a combination glass electrode, a temperature probe, an automated titrator or a magnetic stirrer and burette, and a constant-temperature jacketed beaker.

-

Procedure: a. Prepare a solution of this compound of known concentration (e.g., 0.01 M) in CO₂-free deionized water. b. Standardize a titrant solution, typically a strong acid like 0.1 M HCl, against a primary standard. c. Place a known volume of the this compound solution into the thermostatted beaker and immerse the pH electrode and temperature probe. d. Begin stirring the solution and allow the initial pH reading to stabilize. e. Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. f. Continue the titration well past the equivalence points to generate a full titration curve (pH vs. volume of titrant). g. The pKa values are determined from the curve. The pH at the half-equivalence points corresponds to the pKa values. For the titration of the fumarate dianion (A²⁻), the pH at the point where half of it has been converted to HA⁻ corresponds to pKa₂ of fumaric acid. The pH at the point where half of the HA⁻ has been converted to H₂A corresponds to pKa₁. h. Alternatively, the data can be analyzed using derivative plots (e.g., d(pH)/dV) to precisely locate the equivalence points, or by using specialized software for pKa calculation.

Determination of Crystal Structure (Single Crystal X-ray Diffraction)

This is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[19]

-

Apparatus: An X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation), a goniometer for crystal manipulation, and a detector.

-

Procedure: a. Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically 0.1-0.5 mm in all dimensions) by methods such as slow evaporation of a saturated solution.[8] b. Mounting: Carefully select and mount a defect-free crystal on a cryoloop or glass fiber at the tip of a goniometer head. c. Data Collection: i. Place the goniometer head in the diffractometer, which is often cooled by a stream of nitrogen gas to minimize thermal vibration and radiation damage. ii. Center the crystal in the X-ray beam. iii. A preliminary diffraction image is taken to assess crystal quality and determine the unit cell parameters. iv. A full dataset is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays over a wide range of angles.[19] d. Structure Solution and Refinement: i. The collected data is processed to correct for experimental factors and to integrate the reflection intensities. ii. The space group of the crystal is determined from the symmetry of the diffraction pattern. iii. Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map. iv. An atomic model is built into the electron density map. v. The model (atomic positions, thermal parameters) is refined using least-squares methods until the calculated diffraction pattern shows the best possible agreement with the experimental data. The final output is a detailed 3D model of the crystal structure.[19]

References

- 1. This compound (7704-72-5) for sale [vulcanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound or Dithis compound Manufacturers, with SDS [mubychem.com]

- 5. This compound | C4H2K2O4 | CID 6433511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. webqc.org [webqc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Dithis compound | CAS#:7704-72-5 | Chemsrc [chemsrc.com]

- 10. ammol.org [ammol.org]

- 11. This compound | 7704-72-5 | Benchchem [benchchem.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Potassium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of potassium fumarate, a compound of interest in pharmaceutical and materials science. This document summarizes key crystallographic data, details experimental protocols for characterization, and visualizes experimental workflows to facilitate a deeper understanding of this salt's solid-state properties.

Introduction to this compound and its Crystalline Forms

This compound (C₄H₂K₂O₄) is the potassium salt of fumaric acid. In the solid state, it can exist in different crystalline forms, including a hydrated and an anhydrous state. The arrangement of molecules and ions in the crystal lattice defines the material's physical and chemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. Understanding the different crystalline forms, or polymorphs, of a substance is therefore of paramount importance.

This guide focuses on the known crystalline forms of dithis compound, presenting their structural characteristics and the analytical techniques used for their identification and characterization.

Crystallographic Data of this compound Forms

The known crystalline forms of dithis compound are the dihydrate and the anhydrous form. The crystallographic data for the dihydrate have been determined, while the anhydrous form is known to be produced by heating the dihydrate.

Table 1: Crystallographic Data for Dithis compound Dihydrate (K₂C₄H₂O₄·2H₂O)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1] |

| a | 6.354 Å | [1] |

| b | 18.228 Å | [1] |

| c | 7.272 Å | [1] |

| β | 98°20' | [1] |

| Z | 4 | [1] |

Experimental Protocols

The characterization of the crystal structure and polymorphism of this compound involves several key experimental techniques. This section details the methodologies for crystal preparation and analysis.

Crystallization of Dithis compound Dihydrate

Single crystals of dithis compound dihydrate can be grown using the slow solvent evaporation method.[2]

Protocol:

-

Solution Preparation: Prepare a saturated aqueous solution of dithis compound. The salt can be synthesized by neutralizing fumaric acid with a stoichiometric amount of potassium hydroxide or potassium carbonate in distilled water.[1]

-

Crystallization: Filter the solution to remove any impurities and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature).

-

Crystal Harvesting: After a period of days to weeks, single crystals of dithis compound dihydrate will form. These can be harvested for further analysis.

Preparation of Anhydrous Dithis compound

The anhydrous form of dithis compound can be obtained by heating the dihydrate form.[1]

Protocol:

-

Dehydration: Heat crystals of dithis compound dihydrate at a temperature sufficient to drive off the water of crystallization. A study by Gupta & Barnes (1961) indicated that heating to a constant weight at 150°C results in the anhydrous salt, with a calculated weight loss of 15.78%.[1]

-

Characterization: The resulting anhydrous material should be characterized immediately to confirm its crystalline form and prevent rehydration.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of a material. Both single-crystal XRD and powder XRD (PXRD) are employed.

Single-Crystal XRD Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is used to determine the unit cell parameters, space group, and the positions of the atoms within the crystal lattice.

Powder XRD (PXRD) Protocol:

-

Sample Preparation: A finely ground powder of the crystalline material is prepared.

-

Data Collection: The powder sample is exposed to an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase and can be compared to databases for identification.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior of materials, including dehydration and phase transitions.

TGA/DSC Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA or DSC pan.

-

Analysis: The sample is heated or cooled at a controlled rate in a specified atmosphere (e.g., nitrogen).

-

Data Interpretation:

-

TGA: Measures the change in mass as a function of temperature. A weight loss corresponding to the loss of water molecules indicates dehydration.

-

DSC: Measures the heat flow into or out of the sample. Endothermic or exothermic peaks can indicate phase transitions, melting, or decomposition. For dithis compound dihydrate, an endothermic peak corresponding to the weight loss in the TGA curve would confirm the dehydration process.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound crystalline forms.

Caption: Relationship between the dihydrate and anhydrous forms of dithis compound.

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. In the case of this compound, the primary example of polymorphism is the existence of the anhydrous and dihydrate forms. These are technically pseudopolymorphs, as they differ in their chemical composition (due to the presence of water).

The transition between the dihydrate and anhydrous forms is a critical aspect of this compound's solid-state chemistry. The stability of the dihydrate is dependent on temperature and relative humidity. As demonstrated by thermal analysis, the dihydrate will lose its water of crystallization upon heating to form the anhydrous phase. Conversely, the anhydrous form may be hygroscopic and convert back to the dihydrate in the presence of sufficient humidity.

The potential for different anhydrous or hydrated polymorphs (i.e., different crystal packing of the same chemical formula) of dithis compound beyond the currently identified monoclinic dihydrate is an area for further investigation. Polymorph screening studies, involving crystallization from various solvents and under different conditions, would be necessary to explore this possibility.

Conclusion

This technical guide has summarized the current understanding of the crystal structure and polymorphism of this compound, with a focus on the dipotassium salt. The monoclinic dihydrate form has been well-characterized, and its relationship with the anhydrous form through dehydration has been established. The provided experimental protocols and workflows offer a practical framework for the synthesis and analysis of these crystalline forms. For drug development professionals and materials scientists, a thorough understanding of these solid-state properties is essential for controlling the quality, stability, and performance of products containing this compound. Further research into the potential for other polymorphic forms of both anhydrous and hydrated dithis compound is warranted.

References

A Technical Guide to the Laboratory Synthesis and Purification of Potassium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis and purification of potassium fumarate (K₂C₄H₂O₄) for laboratory applications. The methodologies outlined are based on established chemical principles, ensuring a high-purity final product suitable for research and development.

Introduction

This compound, the potassium salt of fumaric acid, is a white crystalline solid with applications in various fields, including pharmaceuticals, food technology as a pH regulator (E number E366), and as a component in buffer solutions.[1][2][3] In a laboratory setting, the ability to synthesize and purify this compound is crucial for experiments requiring a defined and pure source of fumarate ions. This guide details a straightforward and reliable method for its preparation and subsequent purification.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for its synthesis, handling, and application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | K₂C₄H₂O₄[1][4] |

| Molar Mass | 192.253 g/mol [1][2] |

| Appearance | White crystalline powder[1][2] |

| Water Solubility | High[1] |

| pKa (conjugate acid) | pKa₁ = 3.03, pKa₂ = 4.38[1] |

| Decomposition Temperature | 523-573 K (250-300 °C)[1] |

| Density | 1.875 g/cm³ (anhydrous)[1] |

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the neutralization of fumaric acid with a stoichiometric amount of potassium hydroxide.[5] This acid-base reaction is typically performed in an aqueous solution and yields this compound and water as products.[5] Historically, the synthesis was first documented in 1844 by Rieckher, who used potassium carbonate to neutralize an aqueous solution of fumaric acid.[5][6]

The reaction equation for the neutralization with potassium hydroxide is:

C₄H₄O₄ (Fumaric Acid) + 2KOH (Potassium Hydroxide) → K₂C₄H₂O₄ (this compound) + 2H₂O (Water)[5]

Reagents and Materials

The necessary reagents for this synthesis are listed in Table 2. All reagents should be of analytical grade or higher to ensure the purity of the final product.

Table 2: Reagents for this compound Synthesis

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Fumaric Acid | C₄H₄O₄ | 116.07 |

| Potassium Hydroxide | KOH | 56.11 |

| Deionized Water | H₂O | 18.02 |

Experimental Protocol: Synthesis

-

Dissolution of Fumaric Acid: In a beaker of appropriate size, dissolve a specific molar quantity of fumaric acid in deionized water. Gentle heating and stirring may be required to facilitate dissolution, as the solubility of fumaric acid increases with temperature.[5]

-

Preparation of KOH Solution: In a separate beaker, carefully prepare a solution of potassium hydroxide by dissolving two molar equivalents of KOH in deionized water. Caution: The dissolution of KOH is exothermic.

-

Neutralization: Slowly add the potassium hydroxide solution to the fumaric acid solution while continuously stirring. Monitor the pH of the mixture; the endpoint of the neutralization is a pH of approximately 7.

-

Reaction Completion: After the addition of KOH is complete, gently heat the solution to boiling for a short period to ensure the reaction goes to completion.[5]

-

Initial Filtration: If any cloudiness or particulate matter is observed, perform a hot filtration to remove any insoluble impurities.

-

Concentration: The resulting clear solution of this compound can be concentrated by gentle boiling to reduce the volume of water, which will facilitate subsequent crystallization.

Synthesis Workflow Diagram

Caption: Diagram 1: this compound Synthesis Workflow.

Purification of this compound

The primary method for purifying solid organic compounds is recrystallization. This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. For this compound, water is a suitable solvent for recrystallization.

Experimental Protocol: Recrystallization

-

Dissolution: Take the crude this compound solution (or dissolve the crude solid in a minimal amount of hot deionized water) and heat it until the solid is completely dissolved.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. To maximize the yield, the solution can be further cooled in an ice bath. Slow cooling generally results in larger, purer crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Store the dried this compound in a desiccator to prevent moisture absorption.

Purification Workflow Diagram

Caption: Diagram 2: Recrystallization Workflow.

Purity Assessment

After purification, it is essential to assess the purity of the synthesized this compound. Several analytical techniques can be employed for this purpose.

-

Titration: Acid-base titration can be used to determine the assay of the this compound.

-

Spectroscopy:

-

FTIR Spectroscopy: Can confirm the identity of the compound by identifying characteristic functional group vibrations.

-

UV-Visible Spectroscopy: Can be used for quantitative analysis based on the Beer-Lambert law if the compound has a suitable chromophore.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main compound and any organic impurities.

-

Ion Chromatography (IC): Useful for quantifying the fumarate anion and potassium cation, as well as any other ionic impurities.

-

Overall Process Flow

The entire process, from starting materials to the final, purified product, involves a logical sequence of synthesis, purification, and analysis.

Caption: Diagram 3: Overall Synthesis and Purification Process.

References

A Technical Guide to the Thermal Decomposition Analysis of Potassium Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium fumarate, the potassium salt of fumaric acid, is utilized in various applications, including as a food additive (E366) and in pharmaceutical formulations. A thorough understanding of its thermal stability and decomposition characteristics is crucial for ensuring product quality, safety, and stability during manufacturing, storage, and application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for elucidating the thermal properties of materials like this compound.

This guide details the experimental protocols for these analyses and provides a framework for interpreting the resulting data.

Experimental Protocols

The following tables outline the recommended experimental protocols for the thermal analysis of this compound. These protocols are designed to yield high-quality, reproducible data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is critical for determining decomposition temperatures and the mass of volatile products.

| Parameter | Recommended Setting | Rationale |

| Instrument | TGA/SDTA Instrument | Provides simultaneous TGA and DTA/DSC data. |

| Sample Mass | 5 - 10 mg | Ensures a measurable mass change while minimizing thermal gradients within the sample. |

| Crucible | Platinum or Alumina | Inert at high temperatures and will not react with the sample or its decomposition products. |

| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | Prevents oxidative decomposition, allowing for the study of the inherent thermal stability. |

| Flow Rate | 20 - 50 mL/min | Ensures a consistent, inert environment and efficient removal of gaseous decomposition products. |

| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution of thermal events and experimental time. |

| Temperature Range | Ambient to 800 °C | Sufficient to cover the dehydration (if any) and complete decomposition of the organic salt. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.

| Parameter | Recommended Setting | Rationale |

| Instrument | DSC Instrument | |

| Sample Mass | 2 - 5 mg | Smaller sample sizes are preferred for DSC to ensure good thermal contact and resolution. |

| Crucible | Aluminum (hermetically sealed) | Prevents loss of volatile products before decomposition, ensuring accurate enthalpy measurements. |

| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | Prevents oxidative reactions. |

| Flow Rate | 20 - 50 mL/min | Maintains an inert environment. |

| Heating Rate | 10 °C/min | Consistent with the TGA heating rate for direct comparison of thermal events. |

| Temperature Range | Ambient to 500 °C | Covers potential melting and the initial stages of decomposition. |

Data Presentation and Interpretation

While specific quantitative data for this compound is pending experimental determination, the following table illustrates how the results should be structured for clarity and comparative analysis.

Expected Thermal Events and Data Summary

Based on the analysis of similar metal carboxylates, a multi-stage decomposition is anticipated.

| Thermal Event | Technique | Onset Temp. (°C) | Peak Temp. (°C) | Mass Loss (%) | Enthalpy (J/g) | Probable Assignment |

| Dehydration | TGA/DSC | TBD | TBD | TBD | TBD | Loss of water of hydration (if present) |

| Decomposition 1 | TGA/DSC | TBD | TBD | TBD | TBD | Initial breakdown of the fumarate anion |

| Decomposition 2 | TGA | TBD | TBD | TBD | - | Further decomposition to final residue |

| Final Residue | TGA | - | - | TBD | - | Potassium Carbonate/Oxide |

TBD: To Be Determined experimentally.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and a proposed decomposition pathway for this compound.

Experimental Workflow

A Comprehensive Technical Guide to the Solubility of Potassium Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of potassium fumarate in aqueous and organic solvents. The information is intended to support research, development, and formulation activities where this compound is a key component. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents relevant chemical synthesis information.

Executive Summary

This compound (K₂C₄H₂O₄), the potassium salt of fumaric acid, is a white crystalline powder. Its solubility is a critical parameter in various applications, including pharmaceuticals, food technology, and chemical synthesis. This guide consolidates the limited publicly available data on its solubility and provides procedural outlines for its synthesis and solubility determination. While aqueous solubility data is available, there is a notable lack of comprehensive quantitative data on its solubility in a wide range of organic solvents and across various temperatures.

Solubility of this compound

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to produce a saturated solution.

Aqueous Solubility

This compound exhibits high solubility in water. The available quantitative data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 21 | ~62.4 g / 100 mL [anhydrous basis] |

| Water | Not Specified | 57.5 g/L |

Note: The second data point does not specify the temperature at which the solubility was measured.

Organic Solvents

Experimental Protocols

Accurate determination of solubility is crucial for process development and formulation. The following sections describe a common method for the synthesis of this compound and a generalized protocol for determining its solubility.

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the neutralization of fumaric acid with a potassium base, followed by crystallization.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Fumaric acid is dissolved in a suitable amount of water.

-

Neutralization: The aqueous solution of fumaric acid is neutralized by the portion-wise addition of a potassium base, such as potassium carbonate or potassium hydroxide, until the acid is fully converted to its potassium salt.

-

Evaporation: The resulting solution is then concentrated by evaporation of the solvent.

-

Crystallization: As the solvent evaporates, the solution becomes supersaturated, leading to the crystallization of this compound, often as a dihydrate.

-

Isolation: The crystals are then isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried.

Determination of Solubility (Gravimetric Method)

The gravimetric method is a classical and reliable technique for determining the solubility of a solid in a liquid.

Caption: Generalized workflow for gravimetric solubility determination.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Sample Weighing: A precisely weighed aliquot of the clear saturated solution is taken.

-

Solvent Evaporation: The solvent is carefully evaporated from the aliquot, for example, in a drying oven, until a constant weight of the dry residue (this compound) is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the mass of the solvent in the aliquot.

Conclusion

This technical guide provides the currently available information on the solubility of this compound. While its high solubility in water is established, there is a clear need for further research to quantify its solubility in a broader range of organic solvents and across different temperatures. The experimental protocols outlined provide a basis for undertaking such studies. For professionals in drug development and other scientific fields, a more comprehensive understanding of this compound's solubility profile will be invaluable for formulation design, process optimization, and quality control.

The Pivotal Role of Potassium Fumarate in Cellular Energetics and Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the multifaceted roles of potassium fumarate in cellular metabolism, focusing on its integral function within the Krebs cycle and its broader implications for cellular respiration and signaling pathways. Through a detailed exploration of its biochemical interactions, supported by quantitative data and established experimental methodologies, this document serves as a critical resource for professionals engaged in metabolic research and therapeutic development.

Introduction: The Significance of this compound in Cellular Metabolism

This compound, as a salt of the dicarboxylic acid fumaric acid, readily dissociates in aqueous environments to yield potassium ions (K⁺) and fumarate anions. It is the fumarate dianion that plays a crucial role as a key intermediate in the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle.[1] This cycle is a central metabolic hub in most living organisms, essential for the production of cellular energy in the form of adenosine triphosphate (ATP) and for providing precursors for the biosynthesis of macromolecules.[1][2]

Beyond its canonical role in aerobic respiration, recent research has unveiled a more complex and nuanced involvement of fumarate in cellular physiology and pathophysiology. Under hypoxic conditions, fumarate can act as a terminal electron acceptor, highlighting a flexible adaptation of the electron transport chain.[3] Furthermore, the accumulation of fumarate has been identified as a characteristic of certain metabolic diseases and cancers, where it functions as an "oncometabolite" by influencing critical signaling pathways, most notably the stabilization of hypoxia-inducible factor-1α (HIF-1α).[4][5] This guide will delve into these diverse functions, presenting the underlying biochemical mechanisms, quantitative data, and the experimental protocols used to elucidate these roles.

Fumarate as a Central Intermediate in the Krebs Cycle

The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix of eukaryotic cells.[1] Fumarate is a four-carbon intermediate that participates in the latter stages of this cycle, linking the oxidation of succinate to the hydration that forms malate.

Formation and Conversion of Fumarate

Succinate Dehydrogenase (Complex II): Fumarate is generated from the oxidation of succinate, a reaction catalyzed by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the electron transport chain.[1] This is a unique enzyme in the Krebs cycle as it is embedded in the inner mitochondrial membrane. The reaction involves the removal of two hydrogen atoms from succinate, with the electrons being transferred to flavin adenine dinucleotide (FAD), a prosthetic group of SDH, to form FADH₂. The electrons from FADH₂ are then passed directly into the electron transport chain to contribute to the proton gradient that drives ATP synthesis.

Fumarase (Fumarate Hydratase): The subsequent step in the cycle is the reversible hydration of fumarate to form L-malate, a reaction catalyzed by the enzyme fumarase (also known as fumarate hydratase).[1] This stereospecific addition of a water molecule across the double bond of fumarate is crucial for the regeneration of oxaloacetate, which is required for the cycle to continue.

A visual representation of the Krebs cycle, highlighting the position of fumarate, is provided below.

References

- 1. Khan Academy [khanacademy.org]

- 2. Cellular respiration - Wikipedia [en.wikipedia.org]

- 3. Functional Mitochondrial Staining | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fumarate hydratase deficiency in renal cancer induces glycolytic addiction and hypoxia-inducible transcription factor 1alpha stabilization by glucose-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Potassium Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of potassium fumarate using Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the theoretical underpinnings of each technique, presents quantitative spectral data in structured tables, and offers detailed experimental protocols for the analysis of this compound.

Introduction to the Spectroscopic Analysis of this compound

This compound, the potassium salt of fumaric acid, is a key intermediate in the Krebs cycle and finds applications in the pharmaceutical and food industries. Its chemical structure, purity, and solid-state properties are critical quality attributes that can be thoroughly investigated using a suite of spectroscopic techniques. Vibrational spectroscopy, including FTIR and Raman, provides insights into the molecular vibrations and functional groups present, while NMR spectroscopy elucidates the molecular structure and the chemical environment of individual atoms. This guide serves as a practical resource for researchers employing these techniques for the characterization of this compound.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both FTIR and Raman spectroscopy are powerful, non-destructive techniques that provide a molecular fingerprint of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. A molecule is IR active if its vibration results in a change in the dipole moment.

The FTIR spectrum of solid this compound is characterized by strong absorptions corresponding to the carboxylate and alkene functional groups. The key vibrational modes are summarized in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=C Stretching | ~1650 | Medium |

| Asymmetric COO⁻ Stretching | ~1570 - 1610 | Strong |

| Symmetric COO⁻ Stretching | ~1390 - 1420 | Strong |

| C-H In-Plane Bending | ~1200 - 1300 | Medium |

| C-H Out-of-Plane Bending | ~970 | Strong |

| O-C=O Bending | ~600 - 700 | Medium |

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical form of the this compound.

This protocol outlines the preparation of a potassium bromide (KBr) pellet for the transmission FTIR analysis of solid this compound.

Materials and Equipment:

-

This compound (solid, finely ground)

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of finely ground this compound and 100-200 mg of dry FTIR grade KBr.[1] The sample concentration in KBr should be in the range of 0.2% to 1%.[2][3]

-

Grinding and Mixing: Transfer the weighed KBr to a clean, dry agate mortar and grind it to a fine powder. Add the this compound sample to the mortar and continue to grind the mixture until a homogeneous fine powder is obtained.[1] Rapid trituration is recommended to minimize moisture absorption.[1]

-

Pellet Formation: Assemble the pellet press die. Carefully transfer the powder mixture into the die. Ensure the powder is evenly distributed.

-

Pressing: Place the die in a hydraulic press. Apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[4][5]

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Collect a background spectrum of the empty spectrometer.

-

Sample Spectrum Collection: Acquire the FTIR spectrum of the this compound KBr pellet, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands and compare them with reference data.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a monochromatic laser source is used to irradiate a sample. The scattered light is collected and analyzed. Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). A vibration is Raman active if it causes a change in the polarizability of the molecule.

The Raman spectrum of this compound provides complementary information to its FTIR spectrum. The key Raman active modes are detailed below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=C Stretching | ~1657 | Strong |

| Symmetric COO⁻ Stretching | ~1431 | Strong |

| C-H In-Plane Bending | ~1296 | Strong |

| C-C Stretching | ~1150 | Medium |

| O-C=O Bending | ~913 | Strong |

Note: These peak positions are for solid fumarate and can shift in aqueous solutions.

This protocol describes the procedure for acquiring a Raman spectrum of a solid this compound sample.

Materials and Equipment:

-

This compound (solid powder)

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

-

Microscope slide or a suitable sample holder

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the this compound powder onto a clean microscope slide.[6] If performing Raman imaging, gently press a cover slip over the powder to create a flatter surface.[6]

-

Instrument Setup: Turn on the Raman spectrometer and the laser source. Allow the instrument to stabilize.

-

Sample Placement: Place the microscope slide with the sample on the spectrometer's stage.

-

Focusing: Using the microscope objective, bring the laser spot into focus on the surface of the this compound sample.

-

Spectral Acquisition: Set the acquisition parameters, including laser power, exposure time, and number of accumulations. Acquire the Raman spectrum, typically in the range of 200-2000 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the characteristic Raman bands and their corresponding vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution and the solid state. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for organic molecules. They provide information about the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.

For this compound dissolved in deuterium oxide (D₂O), the following NMR signals are expected.

¹H NMR: Due to the symmetry of the fumarate dianion, the two vinyl protons are chemically and magnetically equivalent. They will therefore appear as a single sharp peak.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl (-CH=CH-) | ~6.5 - 6.8 | Singlet (s) |

Note: The exact chemical shift can vary depending on the concentration and pH of the solution.

¹³C NMR: Similar to the protons, the two vinyl carbons and the two carboxylate carbons are chemically equivalent due to the molecule's symmetry.

| Carbon Type | Chemical Shift (δ, ppm) |

| Carboxylate (-COO⁻) | ~170 - 180 |

| Vinyl (-CH=CH-) | ~130 - 140 |

Note: The chemical shifts are referenced to a standard (e.g., TMS or DSS) and can be influenced by solvent and temperature.

This protocol details the preparation of a this compound sample for solution-state NMR analysis.

Materials and Equipment:

-

This compound

-

Deuterium Oxide (D₂O)

-

NMR tube and cap

-

Vortex mixer

-

Pipette

-

NMR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 5-25 mg of this compound for ¹H NMR and a larger amount (as much as will dissolve to form a saturated solution) for ¹³C NMR and place it in a clean, dry vial.[7]

-

Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.[7]

-

Mixing: Vortex the vial until the this compound is completely dissolved.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a depth of about 4-5 cm.[7]

-

Spectral Acquisition: Place the NMR tube in the spectrometer's probe.

-

Instrument Setup: Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

³⁹K NMR Spectroscopy

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of FTIR, Raman, and NMR spectroscopy provides a powerful and comprehensive approach for the characterization of this compound. FTIR and Raman spectroscopy offer detailed information about the vibrational modes of the molecule, confirming the presence of key functional groups. ¹H and ¹³C NMR spectroscopy elucidate the molecular structure and confirm the chemical environment of the constituent atoms. This technical guide provides the foundational knowledge, spectral data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize these techniques in their work with this compound.

References

- 1. shimadzu.com [shimadzu.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Sample preparation – Nanophoton [nanophoton.net]

- 7. youtube.com [youtube.com]

- 8. (39)K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors. | Semantic Scholar [semanticscholar.org]

The Metabolic Journey of Potassium Fumarate in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of potassium fumarate in mammalian systems. Upon oral administration, this compound dissociates into its constituent ions: potassium (K⁺) and fumarate (C₄H₂O₄²⁻). The metabolic pathway of each ion is distinct and well-characterized. Potassium is a vital electrolyte whose homeostasis is tightly regulated, primarily by the kidneys. Fumarate is a key intermediate in the central metabolic pathway, the Krebs (tricarboxylic acid or TCA) cycle, essential for cellular energy production. This document details the absorption, distribution, metabolism, and excretion (ADME) of both components, presents quantitative data in tabular format, outlines relevant experimental protocols, and provides visualizations of key metabolic and experimental pathways.

Introduction

This compound is a salt composed of the essential mineral potassium and fumaric acid, an organic acid. It is utilized in various applications, including as a food additive (E366) to regulate acidity and as a potassium supplement for treating hypokalemia. Understanding its metabolic fate is crucial for assessing its physiological impact, therapeutic efficacy, and safety profile. Once ingested, the salt readily dissolves in the gastrointestinal tract, and the subsequent ADME processes are best understood by considering the independent pathways of the potassium cation and the fumarate anion.

Absorption

The absorption of this compound begins with its dissociation in the aqueous environment of the gastrointestinal tract.

2.1 Potassium (K⁺) Absorption Potassium is primarily absorbed in the small intestine via passive diffusion, driven by the electrochemical gradient. Approximately 90% of ingested dietary potassium is absorbed. The absorption process is efficient and not tightly regulated at the intestinal level; regulation of potassium levels occurs primarily through renal excretion.

2.2 Fumarate Absorption While direct pharmacokinetic data on fumarate absorption from this compound is limited, studies on related fumaric acid esters provide strong insights. Dimethylfumarate, for instance, is rapidly hydrolyzed in the intestinal mucosa to monomethylfumarate, which is then absorbed. This suggests that fumarate, as a small organic acid, is also readily absorbed from the gastrointestinal tract.

Distribution

Following absorption into the systemic circulation, potassium and fumarate are distributed throughout the body.

3.1 Potassium (K⁺) Distribution Potassium is the most abundant intracellular cation. The high intracellular concentration (approx. 150 mEq/L) compared to the low extracellular concentration (3.5-5.0 mEq/L) is actively maintained by the Na⁺/K⁺-ATPase pump present on all cell membranes. This gradient is critical for maintaining cellular tonicity, nerve impulse transmission, and muscle contraction.

3.2 Fumarate Distribution Fumarate is distributed ubiquitously throughout the body's cells, as it is a fundamental component of the Krebs cycle, which occurs within the mitochondria of every cell that utilizes oxygen for energy production.[1] There are two isoforms of the enzyme that metabolizes fumarate, fumarase: a mitochondrial form for the Krebs cycle and a cytosolic form that metabolizes fumarate from the urea cycle and amino acid catabolism.[2][3]

Metabolism

The metabolic pathways of potassium and fumarate are fundamentally different. Potassium is an element and is not "metabolized" in the traditional sense, but rather its concentration is regulated. Fumarate, however, is an active participant in core metabolic processes.

4.1 Potassium (K⁺) Homeostasis Potassium homeostasis is not a metabolic conversion but a tightly controlled balance of absorption and excretion. The kidneys are the primary regulators of potassium levels, adjusting excretion based on dietary intake and physiological needs.

4.2 Fumarate Metabolism

Primary Metabolic Fate: The Krebs (TCA) Cycle

The principal metabolic fate of fumarate is its entry into the Krebs cycle, a central hub of cellular respiration located in the mitochondrial matrix.[1][4] Fumarate is a key intermediate in this eight-step cycle.

-

Step 1: Formation: Fumarate is formed from the oxidation of succinate by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain).[5]

-

Step 2: Hydration: Fumarate is then reversibly hydrated to L-malate by the enzyme fumarase (fumarate hydratase).[2][3][6] This reaction is a critical step to continue the cycle, which ultimately generates energy in the form of ATP and reducing equivalents (NADH and FADH₂).[4]

Fumarate as a Signaling Molecule ("Oncometabolite")

Under pathological conditions, such as a deficiency in the enzyme fumarase, fumarate can accumulate to high levels.[7] This accumulation has significant downstream effects, leading to fumarate being classified as an "oncometabolite."

The primary mechanism involves the competitive inhibition of 2-oxoglutarate (2-OG)-dependent dioxygenases, including prolyl hydroxylase domain (PHD) enzymes.[8][9]

-

Inhibition of Prolyl Hydroxylases (PHDs): PHDs normally hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for degradation under normal oxygen conditions.

-

HIF-1α Stabilization: When fumarate accumulates, it inhibits PHDs. This prevents the degradation of HIF-1α, even in the presence of oxygen (a state known as "pseudohypoxia").[9][10]

-

Downstream Effects: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival, processes that can contribute to tumor growth.[8][10]

Excretion

The elimination of potassium and the metabolic products of fumarate occurs primarily through the kidneys.

5.1 Potassium (K⁺) Excretion The vast majority of ingested potassium is excreted in the urine.[11] Renal potassium handling involves glomerular filtration, reabsorption in the proximal tubule and loop of Henle, and regulated secretion in the distal tubules and collecting ducts. This secretion is controlled by hormones, primarily aldosterone, allowing for fine-tuning of potassium balance.

5.2 Fumarate Excretion Because fumarate is a central metabolite, it is largely consumed within the Krebs cycle. Under normal physiological conditions, only small amounts of fumarate are expected to be excreted in the urine. However, in cases of metabolic dysfunction or high intake, excess fumarate can be eliminated renally. Studies in rats have shown that fumarate can be detected in urine, and its levels can be quantified.[2][12]

Quantitative Data

The following tables summarize key quantitative parameters related to the metabolic fate of potassium and fumarate derivatives.

Table 1: Pharmacokinetic Parameters of Oral Potassium

| Parameter | Value | Notes | Citation |

|---|---|---|---|

| Bioavailability | ~90% (from diet) | Absorption is primarily by passive diffusion in the small intestine. | [11] |

| Primary Route of Excretion | Renal (Urine) | The kidneys are the main regulators of potassium homeostasis. | [11] |

| Urinary Excretion (24h) | 26 - 123 mEq/24h | Varies significantly with dietary intake. | [13] |

| Time to Measurable Levels | 1 - 2 hours | Peak levels are generally reached between 2-4 hours post-ingestion. | |

Table 2: Analytical Data for Fumaric Acid in Biological Samples (Rat Model)

| Matrix | Concentration Range | Inter-day CV (%) | Inter-day RA (%) | Citation |

|---|---|---|---|---|

| Plasma | 1 - 200 µg/mL | 9.09% - 12.97% | 1.1% - 4.04% | [2] |

| Urine | 5 - 200 µg/mL | 14.17% - 26.85% | -1.24% - 33.07% | [2] |

| Fecal Material | 25 - 500 µg/g | 2.5% - 4.39% | -4.07% - -3.87% | [2] |

CV: Coefficient of Variation; RA: Relative Accuracy

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the metabolic fate of this compound.

7.1 Protocol: Determination of Potassium Bioavailability via Urinary Excretion

This protocol outlines a common method for assessing the bioavailability of an oral potassium formulation.

-

Subject Selection: Enroll healthy volunteers with normal renal function.

-

Dietary Control: Subjects are placed on a controlled diet with a known, fixed amount of sodium and potassium for several days prior to and during the study period.

-

Baseline Collection: A 24-hour urine collection is performed prior to dosing to determine baseline potassium excretion from dietary sources.[7][8]

-

Dosing: Subjects are administered a single oral dose of the potassium-containing formulation (e.g., this compound).

-

Sample Collection: All urine is collected over a 24 to 48-hour period post-dosing in designated containers, which are refrigerated during collection.[7] The total volume of urine for the collection period is recorded.

-

Sample Analysis: An aliquot of the collected urine is analyzed for potassium concentration, typically using an ion-selective electrode (ISE) method.[13][14]

-

Calculation: The total amount of potassium excreted is calculated (concentration × total volume). The baseline dietary excretion is subtracted from the post-dose excretion to determine the amount of potassium absorbed and excreted from the administered dose, which represents its bioavailability.

References

- 1. helixchrom.com [helixchrom.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fumarase (Fumarate Hydratase) Activity Assay Kit - Profacgen [profacgen.com]

- 4. Fumaric Acid | SIELC Technologies [sielc.com]

- 5. Fumarate in the preservation solution aggravates chronic allograft nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bislol | 5 mg | Tablet | বিসলল ৫ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. labpedia.net [labpedia.net]

- 8. Estimation of Daily Sodium and Potassium Excretion Using Spot Urine and 24‐Hour Urine Samples in a Black Population (Benin) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. Fumarate Hydratase Deficiency in Renal Cancer Induces Glycolytic Addiction and Hypoxia-Inducible Transcription Factor 1α Stabilization by Glucose-Dependent Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Potassium, Urine | MLabs [mlabs.umich.edu]

- 13. A Method for Estimating 24 h Urinary Sodium and Potassium Excretion by Spot Urine Specimen in Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Biological Sources of Potassium Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium fumarate (K₂C₄H₂O₄), the potassium salt of fumaric acid, is a naturally occurring organic compound that plays a crucial role in the metabolic processes of most living organisms.[1][2][3] While chemically it is the dipotassium salt of fumaric acid, in biological systems, fumaric acid exists predominantly in its ionized form, fumarate.[4] This dicarboxylic acid is a key intermediate in the central metabolic pathway known as the citric acid cycle (or Krebs cycle), which is fundamental for cellular energy production.[5] Beyond its metabolic significance, fumarate and its salts are utilized in various industries, including food, pharmaceuticals, and manufacturing, where it serves as an acidity regulator and a dietary supplement.[1][3][6] This guide provides an in-depth exploration of the natural occurrence of this compound, detailing its presence in microorganisms, plants, and animals, and elucidates the biochemical pathways responsible for its synthesis. Furthermore, it presents quantitative data, experimental protocols for its analysis, and visual diagrams of the core biological processes.

Natural Occurrence and Biological Sources

Fumarate is a ubiquitous molecule found across all domains of life. Its presence is intrinsically linked to fundamental metabolic activities. In the intracellular environment, which is rich in potassium ions, fumarate is predominantly found as this compound.

Microorganisms

Microorganisms, particularly filamentous fungi, are the most significant natural sources for the overproduction of fumaric acid.[7][8] While many organisms produce fumarate as a metabolic intermediate, certain fungal species can accumulate and excrete it in large quantities.

-

Fungal Fermentation: Fungi of the genus Rhizopus, such as Rhizopus arrhizus and Rhizopus oryzae, are renowned for their high-yield production of fumaric acid through fermentation processes.[7][8][9][10] These organisms are utilized in industrial biotechnology to produce fumaric acid from substrates like glucose.[7][9] Other fungal genera, including Mucor, Cunninghamella, and Aspergillus, have also been identified as fumaric acid producers.[7][10] The production can be carried out under both aerobic and anaerobic conditions.[7]

-

Bacterial Metabolism: Certain bacteria, like Escherichia coli, can use fumarate as a terminal electron acceptor during anaerobic respiration, highlighting its role in bacterial metabolism beyond the central Krebs cycle.[11]

Plants

Fumaric acid is a natural constituent of many plants, often found alongside other organic acids like citric and malic acid. The potassium salt form is common, given that potassium is an essential macronutrient for plants, involved in processes like osmoregulation and enzyme activation.[12]

-

Fruits and Vegetables: Fumaric acid has been identified in various fruits. For example, pomegranate juice contains simple organic acids, including fumaric acid, ascorbic acid, citric acid, and malic acid.[13] In most fruits and vegetables, potassium is the most abundant cation, and it often exists as salts of organic acids, such as potassium citrate and, by extension, this compound.[14]

-

Other Plant Tissues: The presence of fumaric acid has been quantified in the leaves and flowers of plants like Hibiscus tiliaceus.[15] It is a common organic acid found within plant cell vacuoles, where it contributes to cellular pH regulation and turgor pressure.

Animals and Humans

In animals, fumarate is a critical intermediate in cellular respiration and is found in virtually all tissues, particularly within the mitochondria.[16]

-

The Citric Acid Cycle (Krebs Cycle): Fumarate is a central molecule in the citric acid cycle, which occurs in the mitochondrial matrix of all eukaryotic cells.[5] This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[17] Fumarate is formed from succinate and is subsequently converted to malate.[5][17]

-

Urea Cycle: Fumarate is also produced in the cytosol as a byproduct of the urea cycle and amino acid catabolism.[18] It links the urea cycle to the citric acid cycle, allowing for the synthesis of ATP from the energy released during amino acid breakdown.

-

Electron Transport Chain under Hypoxia: In mammalian tissues under low-oxygen (hypoxic) conditions, fumarate can act as a terminal electron acceptor in the mitochondrial electron transport chain.[19][20][21][22][23] This process, which involves the reverse activity of the succinate dehydrogenase (SDH) complex, allows mitochondria to maintain essential functions even when oxygen is limited.[19][22]

Biochemical Pathways of Fumarate Synthesis

Fumarate is synthesized and utilized through several key metabolic pathways. The specific pathway and its regulation determine whether fumarate acts as a transient intermediate or is produced in significant quantities.

Tricarboxylic Acid (TCA) Cycle

The most universal pathway involving fumarate is the TCA cycle. In this cycle, fumarate is generated in step six through the oxidation of succinate.[17] This reaction is catalyzed by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain), which is bound to the inner mitochondrial membrane.[24] The fumarate is then hydrated to form L-malate by the enzyme fumarase in the subsequent step.[17][18][24]

Caption: Formation of Fumarate in the Tricarboxylic Acid (TCA) Cycle.

Reductive TCA Pathway in Fungi

The overproduction of fumaric acid in fungi like Rhizopus species is attributed to a reductive pathway in the cytosol.[8][25] This pathway operates in reverse to the oxidative TCA cycle. It starts with pyruvate, which is carboxylated to form oxaloacetate. The oxaloacetate is then sequentially reduced to malate and then dehydrated to fumarate. This process requires CO₂ fixation, which is why the addition of carbonates like CaCO₃ is critical for high yields in fermentation.[8] This reductive pathway can theoretically produce 2 moles of fumaric acid per mole of glucose, whereas the oxidative TCA cycle yields a maximum of 1 mole.[25]

Caption: Reductive pathway for fumarate overproduction in fungal cytosol.

Quantitative Data Summary

Quantitative data on the concentration of fumaric acid and its salts vary significantly depending on the biological source, organismal state, and analytical method used. The following table summarizes available data from the literature.

| Biological Source | Organism/Tissue | Compound | Concentration / Yield | Reference |

| Fungal Fermentation | Rhizopus arrhizus | Fumaric Acid | Up to 195.4 g/L (fed-batch) | [25] |

| Fungal Fermentation | Rhizopus oryzae | Fumaric Acid | 82.4% weight yield from glucose | [9] |

| Plant Tissue | Hibiscus tiliaceus Leaves | Fumaric Acid | 0.46 ± 0.01 g/100g dry matter | [15] |

| Plant Tissue | Hibiscus tiliaceus Flowers | Fumaric Acid | 0.23 ± 0.01 g/100g dry matter | [15] |

| Fruit | Pomegranate (Punica granatum) | Fumaric Acid | Present, but not quantified | [13] |

| Animal Model | Undifferentiated Pleomorphic Sarcoma (UPS) | Succinate-to-Fumarate Ratio | Significantly higher than control | [26] |

Note: In biological tissues and fluids at physiological pH, fumaric acid exists as the fumarate anion, which is balanced by cations such as potassium.

Experimental Protocols

The extraction and quantification of fumarate from biological sources require specific methodologies to ensure accuracy and reproducibility.

Extraction from Microbial Fermentation Broth

-

Cell Separation: The fermentation broth containing fungal biomass is centrifuged or filtered to separate the mycelia from the liquid supernatant.

-

Acidification & Precipitation: The supernatant, which contains dissolved fumarate salts (e.g., this compound), is acidified with a strong acid (e.g., sulfuric acid) to a pH of approximately 1-2. This converts the soluble fumarate salt into the less soluble fumaric acid, causing it to precipitate out of the solution.

-

Crystallization: The solution is cooled to enhance the crystallization of fumaric acid.

-

Recovery: The precipitated fumaric acid crystals are recovered by filtration, washed with cold water to remove impurities, and then dried.

Extraction from Plant Tissues

-

Sample Preparation: Plant material (e.g., leaves, fruits) is flash-frozen in liquid nitrogen to halt metabolic activity and then lyophilized (freeze-dried). The dried tissue is ground into a fine powder.

-

Solvent Extraction: The powdered tissue is subjected to extraction using a polar solvent, often an aqueous methanol or ethanol solution. This process is typically performed using sonication or shaking at a controlled temperature.

-

Fractionation (Optional): For complex mixtures, a fractional extraction protocol may be employed using a series of organic solvents with increasing polarity to separate different classes of compounds.

-

Purification: The crude extract is filtered and concentrated under a vacuum. Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative chromatography.

Identification and Quantification Methods

A general workflow for the analysis of fumarate from a biological sample is outlined below.

Caption: General experimental workflow for fumarate analysis.

-

Colorimetric Assay: Commercially available fumarate assay kits provide a straightforward method for quantification.[27] In these assays, a fumarase enzyme mixture specifically recognizes fumaric acid as a substrate, leading to a proportional color development that can be measured with a microplate reader at a specific wavelength (e.g., 450 nm).[27] The concentration is determined by comparing the sample's absorbance to a standard curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful technique for metabolomic profiling that can identify and quantify multiple metabolites simultaneously, including fumarate.[26] Samples are prepared and analyzed in a high-field NMR spectrometer. The resulting spectra are compared to reference libraries (e.g., Chenomx) for metabolite identification and subsequent quantification through spectral integration.[26]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry (MS) detectors, is a widely used method for separating and quantifying organic acids. Reverse-phase HPLC with an appropriate column and a mobile phase (e.g., an acidic aqueous buffer) can effectively separate fumarate from other organic acids in a sample extract.

Conclusion

This compound, or more broadly the fumarate anion, is a fundamentally important molecule with a widespread natural occurrence across all biological kingdoms. Its role as a key intermediate in the citric acid cycle places it at the heart of cellular energy metabolism in plants, animals, and microorganisms. Furthermore, its function as a terminal electron acceptor in mammals under hypoxia and its overproduction by certain fungi highlight its diverse biological significance. The ability of microorganisms like Rhizopus spp. to produce high titers of fumaric acid through fermentation makes them a critical biological source for industrial applications. Understanding the natural distribution and biochemical pathways of fumarate is essential for researchers in metabolic engineering, drug development, and food science, providing a foundation for both investigating cellular processes and harnessing biological systems for chemical production.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (7704-72-5) for sale [vulcanchem.com]

- 4. Unsuspected task for an old team: succinate, fumarate and other Krebs cycle acids in metabolic remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Biomanufacturing Specialty Chemicals Market Size USD 26.99 [globenewswire.com]

- 7. mdpi.com [mdpi.com]

- 8. literatur.thuenen.de [literatur.thuenen.de]

- 9. "Fumaric acid fermentation by Rhizopus oryzae in submerged systems" by Ying Zhou [docs.lib.purdue.edu]

- 10. norbidar.com [norbidar.com]

- 11. Escherichia coli - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. Mitochondrion - Wikipedia [en.wikipedia.org]

- 17. Khan Academy [khanacademy.org]

- 18. Fumarase - Proteopedia, life in 3D [proteopedia.org]

- 19. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 20. scholars.northwestern.edu [scholars.northwestern.edu]

- 21. Fumarate is a terminal electron acceptor in the mammalian electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fumarate is a terminal electron acceptor in the mammalian electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fumarate is a terminal electron acceptor in the mammalian electron transport chain | Semantic Scholar [semanticscholar.org]

- 24. cdn.wou.edu [cdn.wou.edu]

- 25. mdpi.com [mdpi.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Fumarate Assay Reagent - Alta DiagnoTech [altadiagnotech.com]

Methodological & Application

Application Notes and Protocols: Using Potassium Fumarate as a Buffer in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzymatic assays, the choice of a suitable buffer is paramount to ensure optimal enzyme activity and the reliability of experimental results. A buffer's primary role is to maintain a stable pH, as fluctuations can significantly impact an enzyme's structure and catalytic efficiency. While common buffers like phosphate, Tris, and HEPES are widely used for assays conducted at neutral or alkaline pH, the selection of a buffer for enzymes active in acidic conditions requires careful consideration.

This document provides a detailed examination of potassium fumarate as a potential buffer system for enzymatic assays. Fumaric acid, a dicarboxylic acid with two pKa values (pKa1 = 3.03 and pKa2 = 4.54), offers a buffering range in the acidic spectrum, typically between pH 2.0 and 5.5.[1][2] This makes it a candidate for studying enzymes that function optimally in acidic environments, such as pepsin.